molecular formula C17H20O6 B14793332 3-O-(2-Naphthyl)methyl-D-glucopyranose

3-O-(2-Naphthyl)methyl-D-glucopyranose

Cat. No.: B14793332
M. Wt: 320.3 g/mol
InChI Key: HAYNFWGOOJXVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-(2-Naphthyl)methyl-D-glucopyranose is a synthetic glucopyranose derivative where a 2-naphthylmethyl group is attached to the 3-hydroxy position of the glucose backbone. This modification introduces a bulky aromatic substituent, which can significantly alter the compound’s physicochemical properties (e.g., solubility, lipophilicity) and biological interactions compared to unmodified glucose or other glycosides.

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-2,3,5-triol

InChI

InChI=1S/C17H20O6/c18-8-13-14(19)16(15(20)17(21)23-13)22-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-21H,8-9H2

InChI Key

HAYNFWGOOJXVLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3C(C(OC(C3O)O)CO)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-O-(2-Naphthyl)methyl-D-glucopyranose can be achieved through chemical synthesis methods. One common approach involves the methylation of D-glucopyranose at the 3-O position using methyl iodide or methyl iodide copper as the methylating agent . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-O-(2-Naphthyl)methyl-D-glucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

3-O-(2-Naphthyl)methyl-D-glucopyranose has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for studying enzyme-catalyzed reactions involving glucopyranose derivatives. In medicine, it is investigated for its potential therapeutic properties, including its role as a glucose analogue in diabetes research . Additionally, in the industry, it is utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-O-(2-Naphthyl)methyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. As a glucose analogue, it can be transported into cells via glucose transporters and participate in metabolic pathways similar to glucose. Its effects on cellular processes are mediated through its interaction with enzymes and receptors involved in glucose metabolism . The compound’s unique structure allows it to modulate these pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key glucopyranose derivatives with modifications at the 3-O position or analogous sites, highlighting differences in substituents and biological relevance:

Compound Substituent Position Key Properties/Activities Source
3-O-(2-Naphthyl)methyl-D-glucopyranose 2-Naphthylmethyl 3-O Hypothesized increased lipophilicity; potential for enhanced membrane permeability Inferred
Quercetin 3-O-β-D-glucopyranoside (Isoquercetin) Flavonoid aglycone (quercetin) 3-O Antioxidant, cholinesterase inhibition
Kaempferol 3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside Rhamnose-glucose disaccharide + kaempferol 3-O Antidiabetic, glycotoxin inhibition
β-Sitosterol 3-O-β-D-glucopyranoside Sterol aglycone (β-sitosterol) 3-O Anti-inflammatory, cholesterol-lowering
23-Hydroxylongispinogenin 3-O-β-D-galactopyranoside Triterpene + galactose 3-O Antiproliferative activity against cancer cells
6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-propenoyl]-D-glucopyranose Cinnamoyl group 6-O Antioxidant, UV-absorbing properties
Key Observations:
  • Substituent Bulk and Lipophilicity: The 2-naphthylmethyl group in the target compound is bulkier and more lipophilic than common substituents like flavonoid aglycones (e.g., quercetin) or simple acetyl/benzyl groups. This may enhance its ability to interact with hydrophobic biological targets or improve bioavailability compared to polar analogs like β-sitosterol glucopyranoside .
  • Biological Activity: 3-O-substituted glucopyranosides with aromatic or terpene aglycones (e.g., quercetin, kaempferol, triterpenes) exhibit diverse bioactivities, including antioxidant, antiproliferative, and enzyme inhibitory effects. The 2-naphthylmethyl group’s aromaticity could similarly enable π-π stacking interactions in enzyme binding pockets .
  • Synthetic Complexity: Compared to naturally occurring glycosides (e.g., β-sitosterol derivatives), synthetic 3-O-alkyl/aryl glucopyranoses often require protective group strategies, as seen in the synthesis of 2-trifluoromethylphenyl-modified glucopyranosides .

Physicochemical and Chromatographic Behavior

Modifications at the 3-O position significantly influence chromatographic retention times (RT) and solubility:

  • Flavonoid Glycosides: Quercetin 3-O-β-D-glucopyranoside (RT ~15–20 min in reversed-phase HPLC) shows higher polarity than its 3-O-rhamnoside analogs due to the glucose moiety’s hydrophilicity .
  • Acylated Derivatives: 6-O-cinnamoyl glucopyranose derivatives exhibit extended RT due to the aromatic cinnamoyl group, analogous to the hypothesized behavior of 3-O-(2-naphthyl)methyl-D-glucopyranose .
  • Steroidal Glycosides: β-Sitosterol 3-O-glucopyranoside has lower water solubility than flavonoid glycosides, highlighting how aglycone hydrophobicity dictates solubility .
Antiproliferative Effects:
  • The triterpene galactoside 23-hydroxylongispinogenin 3-O-β-D-galactopyranoside inhibits cancer cell proliferation via apoptosis induction, suggesting that 3-O-aromatic glucopyranosides might similarly target proliferative pathways .
  • Quercetin 3-O-glucopyranoside demonstrates cholinesterase inhibition (IC₅₀ ~5–10 µM), relevant for neurodegenerative disease research .
Enzymatic Interactions:
  • Synthetic trisaccharides like methyl 2-acetamido-4-O-galactopyranosyl-glucopyranoside are used to study glycosyltransferase specificity, implying that the 3-O-naphthylmethyl group could serve as a probe for enzyme-substrate interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.